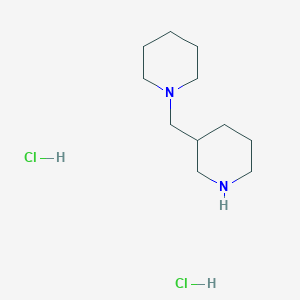

3-(Piperidin-1-ylmethyl)piperidine dihydrochloride

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Descriptors

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for naming complex heterocyclic structures with multiple functional groups. According to the chemical databases, the primary International Union of Pure and Applied Chemistry name is documented as "1-(3-piperidinylmethyl)piperidine dihydrochloride". This nomenclature reflects the structural organization where one piperidine ring is substituted at the 3-position with a methyl group that connects to another piperidine ring through a nitrogen atom. The systematic naming convention prioritizes the identification of the parent heterocyclic structure, followed by the substituent groups and their positional designations.

The structural descriptors for this compound include several important chemical identifiers that facilitate database searches and chemical communication. The Simplified Molecular Input Line Entry System representation is documented as "C1CCN(CC1)CC2CCCNC2.Cl.Cl", which provides a linear notation describing the molecular structure including the two chloride counterions. The International Chemical Identifier string has been recorded as "InChI=1S/C11H22N2.2ClH/c1-2-7-13(8-3-1)10-11-5-4-6-12-9-11;;/h11-12H,1-10H2;2*1H", offering a standardized method for representing the chemical structure in databases and computational systems.

Additional structural descriptors include the International Chemical Identifier Key, which serves as a hashed version of the International Chemical Identifier for rapid database searching and comparison. The compound exhibits specific stereochemical properties, with chemical databases indicating "0 of 1 defined stereocentres", suggesting that while potential stereocenters may exist in the molecule, they are not specifically defined in the standard representation. This structural complexity contributes to the compound's potential for diverse chemical interactions and biological activities.

Properties

IUPAC Name |

1-(piperidin-3-ylmethyl)piperidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2.2ClH/c1-2-7-13(8-3-1)10-11-5-4-6-12-9-11;;/h11-12H,1-10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHZLWMSCSUKXHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2CCCNC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-1-ylmethyl)piperidine dihydrochloride typically involves the reaction of piperidine with formaldehyde and hydrogen chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

Starting Materials: Piperidine, formaldehyde, and hydrogen chloride.

Reaction Conditions: The reaction is conducted in an aqueous medium at a controlled temperature.

Purification: The product is purified through crystallization to obtain the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar starting materials and reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-1-ylmethyl)piperidine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

Oxidation: Formation of piperidine derivatives with oxidized functional groups.

Reduction: Formation of reduced piperidine derivatives.

Substitution: Formation of substituted piperidine derivatives with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

3-(Piperidin-1-ylmethyl)piperidine dihydrochloride (C10H22Cl2N2) is characterized by its two piperidine rings connected by a methylene bridge. The dihydrochloride form enhances its solubility in water, making it suitable for biological applications. Its molecular structure allows for interaction with various biological targets, particularly in the central nervous system.

Drug Development

One of the primary applications of this compound is in the synthesis of bioactive compounds. It serves as an intermediate in the production of several pharmaceuticals, including:

- Antipsychotics : Research indicates that derivatives of piperidine are crucial in developing second-generation antipsychotic medications. For instance, compounds similar to 3-(Piperidin-1-ylmethyl)piperidine have been utilized in synthesizing Melperone, an antipsychotic agent used for treating schizophrenia and other disorders .

- Alzheimer's Disease Treatments : The synthesis of donepezil, a widely used drug for Alzheimer's disease, has been linked to piperidine derivatives. The compound's ability to enhance cholinergic activity makes it a valuable precursor in this context .

Synthesis of Linagliptin

Another significant application is its role in synthesizing Linagliptin, a medication used to manage type 2 diabetes. The preparation involves using this compound as a key intermediate, highlighting its importance in developing therapeutics for metabolic disorders .

Case Study: Synthesis Optimization

A study conducted by Beller et al. demonstrated the optimization of piperidine derivatives through innovative catalytic methods. The researchers highlighted how modifications to piperidine structures could lead to improved yields and selectivity in synthesizing biologically active substances . This case underscores the versatility of this compound in synthetic pathways.

Case Study: Functionalization Techniques

Usuki et al. explored functionalized chemoselective synthesis involving piperidines. Their findings indicated that maintaining optimal starting material concentrations significantly influenced reaction outcomes, showcasing the compound's utility in complex synthetic schemes . This research emphasizes the importance of this compound as a versatile building block in organic synthesis.

Mechanism of Action

The mechanism of action of 3-(Piperidin-1-ylmethyl)piperidine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidine Derivatives

Structural and Physicochemical Properties

Key Observations:

- Substituent Diversity: The target compound lacks heterocyclic substituents (e.g., imidazole or benzyloxyimino groups) seen in analogs like 13c or imidazole derivatives . This impacts lipophilicity and hydrogen-bonding capacity.

- Melting Points: Compounds like 13c with rigid benzyloxyimino groups show defined melting points (189–192°C), while simpler analogs (e.g., imidazole derivatives) lack such data, suggesting variability in crystallinity .

Chiral Piperidine Derivatives (Table 7 from )

- Compound 39 (3,5-disubstituted piperidine): Demonstrated KD = 150 nmol/L for PCAF inhibition, attributed to optimal substituent positioning .

- Compound 40 (optimized analog of 39): Improved KD = 50 nmol/L, highlighting the role of stereochemistry and substituent bulk in enhancing potency .

Comparison to Target Compound: While this compound lacks explicit activity data, its piperidinylmethyl group may mimic the spatial arrangement of substituents in Compound 39/40. However, the absence of aromatic or heterocyclic moieties likely reduces target affinity compared to these PCAF inhibitors.

Biological Activity

3-(Piperidin-1-ylmethyl)piperidine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a piperidine derivative characterized by two piperidine rings connected by a methylene bridge. The dihydrochloride form indicates the presence of two hydrochloride ions, which can enhance solubility in aqueous solutions.

The biological activity of this compound is attributed to its interaction with various biological targets:

- Receptor Binding : It has been shown to interact with histamine receptors, particularly the H3 receptor, which plays a crucial role in neurotransmission and modulation of various physiological functions .

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, although specific targets are still under investigation .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

The compound has also been evaluated for its anticancer activity. In cell line studies, it showed significant cytotoxic effects against several cancer types, including breast and ovarian cancers. The mechanism appears to involve induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Study 1: Anticancer Activity

In a study published in Chemistry & Biology, researchers evaluated the cytotoxicity of this compound on MDA-MB-231 (breast cancer) and OVCAR-3 (ovarian cancer) cell lines. The compound demonstrated an IC50 value ranging from 10 to 30 µM, indicating moderate potency compared to standard chemotherapeutics .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 15 | Induction of apoptosis |

| OVCAR-3 | 25 | Cell cycle arrest |

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The results showed that it inhibited bacterial growth effectively, with minimum inhibitory concentrations (MICs) below 50 µg/mL for several tested strains.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 40 |

| Pseudomonas aeruginosa | 35 |

Q & A

Q. What synthetic routes are recommended for synthesizing 3-(Piperidin-1-ylmethyl)piperidine dihydrochloride with high purity?

- Methodological Answer : Common synthetic approaches involve nucleophilic substitution or reductive amination between piperidine derivatives and appropriate alkylating agents. For example, piperidine rings can be functionalized using reagents like potassium permanganate (oxidizing agent) or lithium aluminum hydride (reducing agent) under controlled pH and temperature conditions . Purification often employs column chromatography or recrystallization. Impurity profiling using EP/Pharmaceutical standards (e.g., as in ) ensures purity >98%.

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via <sup>1</sup>H/<sup>13</sup>C NMR to resolve piperidine ring protons and methylene bridges.

- High-Performance Liquid Chromatography (HPLC) : Quantify purity using methods aligned with USP guidelines (e.g., retention time comparison against reference standards) .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]<sup>+</sup> ions) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of hydrochloride dust .

- Emergency Measures : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for scalable synthesis?

- Methodological Answer : Apply factorial designs to evaluate variables like temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading. For instance, a Central Composite Design (CCD) can model nonlinear relationships between reaction time (24–72 hrs) and yield. Statistical software (e.g., Minitab) identifies optimal conditions while minimizing trial runs . Computational reaction path searches (e.g., quantum chemical calculations) further narrow experimental parameters .

Q. How to resolve contradictions in pharmacological activity data across studies?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions (e.g., cell lines, IC50 protocols) to identify confounding variables.

- Control Experiments : Replicate studies with standardized buffers (e.g., PBS pH 7.4) and validated receptor-binding assays .

- Dose-Response Curves : Use Hill slope analysis to assess efficacy discrepancies .

Q. What computational strategies predict the compound’s reactivity in novel reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate transition-state energies for nucleophilic attacks on the piperidine nitrogen.

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., aqueous vs. organic) on reaction pathways .

- Machine Learning : Train models on PubChem/CAS datasets to predict regioselectivity in alkylation reactions .

Q. How does storage temperature impact the compound’s stability?

- Methodological Answer : Conduct accelerated stability studies under ICH guidelines:

Q. What is its role as an intermediate in multi-step synthesis?

- Methodological Answer : The piperidine scaffold is versatile for:

- Functionalization : Introduce sulfonyl or carbonyl groups via SN2 reactions (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride synthesis) .

- Peptide Coupling : Activate carboxyl groups using EDCl/HOBt for amide bond formation .

- Chiral Resolution : Separate enantiomers via diastereomeric salt formation .

Q. How to assess its interaction with biological targets (e.g., GPCRs)?

- Methodological Answer :

- Radioligand Binding Assays : Use <sup>3</sup>H-labeled analogs to measure affinity for dopamine D2 receptors.

- Molecular Docking : Map binding poses in GPCR active sites using AutoDock Vina .

- In Vivo Pharmacokinetics : Measure plasma half-life in rodent models via LC-MS/MS .

Q. What methodologies evaluate its environmental impact during disposal?

- Methodological Answer :

- Ecotoxicity Testing : Use Daphnia magna or Aliivibrio fischeri bioassays to determine LC50 values .

- Photodegradation Studies : Expose to UV light and quantify breakdown products via GC-MS .

- Regulatory Compliance : Follow OECD Guidelines 301/302 for biodegradability assessment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.